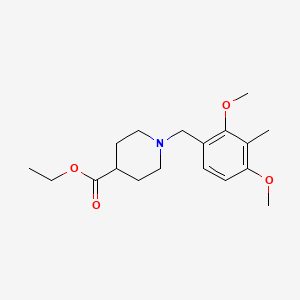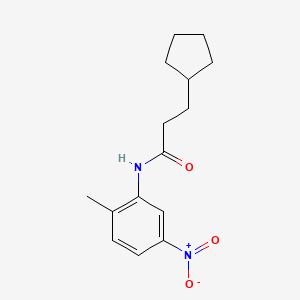![molecular formula C17H13N3O3 B5853068 methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate, also known as QMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. QMAB is a member of the quinoxaline family and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate is not fully understood. However, it is believed that methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate exerts its effects through the inhibition of specific enzymes and signaling pathways. For example, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMP activity, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate are diverse and depend on the specific application. In cancer therapy, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In antimicrobial activity, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been shown to disrupt bacterial and fungal cell membranes, leading to cell death. In neuroprotection, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high yield and purity, as well as its diverse applications. However, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate research, including the development of novel cancer therapies, the identification of new antimicrobial agents, and the exploration of methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate's potential in neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate and its potential side effects.
Conclusion:
In conclusion, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate is synthesized through a specific method and has been extensively studied for its potential applications in cancer therapy, antimicrobial activity, and neuroprotection. While methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate is synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with 6-nitroquinoxaline-2,3-dione in the presence of acetic anhydride. The resulting product is then treated with methyl iodide to produce methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate. This synthesis method has been optimized for high yield and purity, making methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate a viable option for scientific research applications.
Applications De Recherche Scientifique
Methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been extensively studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has also demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
methyl 4-(quinoxaline-6-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)11-2-5-13(6-3-11)20-16(21)12-4-7-14-15(10-12)19-9-8-18-14/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXACPHIPZCDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(Quinoxaline-6-carbonyl)-amino]-benzoic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)



![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)